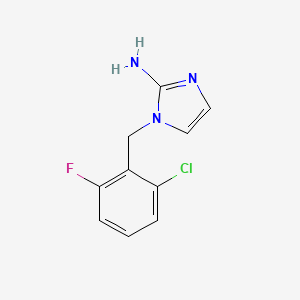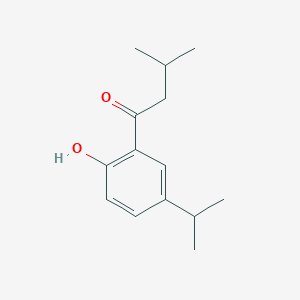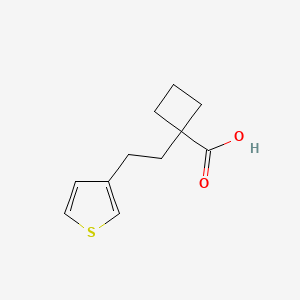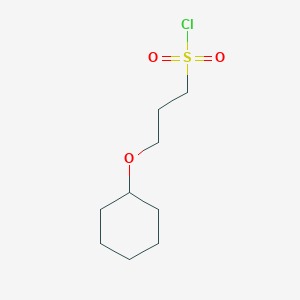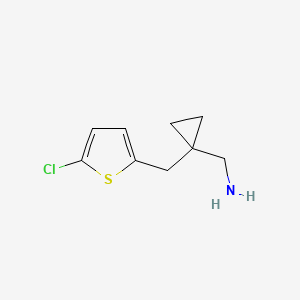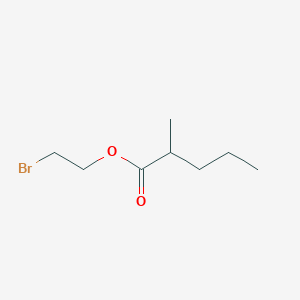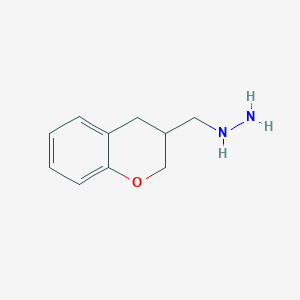
(Chroman-3-ylmethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chroman-3-ylmethyl)hydrazine is an organic compound that belongs to the class of hydrazines It features a chromane ring system attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Chroman-3-ylmethyl)hydrazine typically involves the reaction of chroman-3-ylmethyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Chroman-3-ylmethyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming various substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Azines and other oxidized products.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(Chroman-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (Chroman-3-ylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chromane ring system may also contribute to its biological activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
- Chroman-2-ylmethylhydrazine
- Chroman-4-ylmethylhydrazine
- Chroman-3-ylmethylamine
Comparison: (Chroman-3-ylmethyl)hydrazine is unique due to the specific positioning of the hydrazine moiety on the chromane ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For example, (Chroman-2-ylmethylhydrazine) and (Chroman-4-ylmethylhydrazine) may exhibit different reactivity patterns and biological effects due to the different positions of the hydrazine group.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3,4-dihydro-2H-chromen-3-ylmethylhydrazine |
InChI |
InChI=1S/C10H14N2O/c11-12-6-8-5-9-3-1-2-4-10(9)13-7-8/h1-4,8,12H,5-7,11H2 |
InChI-Schlüssel |
LFLMDGFSRPZXPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



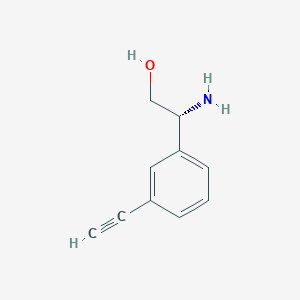

![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
